molecular formula C15H15N7S B14943307 6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14943307
M. Wt: 325.4 g/mol
InChI Key: IESCQHVRRMCAIC-UHFFFAOYSA-N
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Description

6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Construction of the triazole ring: This step often involves the cyclization of an appropriate hydrazide with a nitrile or carboxylic acid derivative.

    Formation of the thiadiazole ring: This can be done by reacting a thiosemicarbazide with a suitable electrophile.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridine rings.

    Reduction: Reduction reactions may target the triazole or thiadiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, it could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its biological activities are beneficial.

Industry

In industry, it may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Compounds with similar core structures but different substituents.

    Pyrazolopyridines: Compounds with similar pyrazole and pyridine rings but different additional rings or substituents.

Uniqueness

The uniqueness of 6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of rings and substituents, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C15H15N7S

Molecular Weight

325.4 g/mol

IUPAC Name

6-(2-methyl-5-propan-2-ylpyrazol-3-yl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H15N7S/c1-9(2)11-8-12(21(3)19-11)14-20-22-13(17-18-15(22)23-14)10-6-4-5-7-16-10/h4-9H,1-3H3

InChI Key

IESCQHVRRMCAIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)C

Origin of Product

United States

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